molecular formula C7H5NO5 B120594 3-Nitrosalicylic acid CAS No. 85-38-1

3-Nitrosalicylic acid

Cat. No. B120594
M. Wt: 183.12 g/mol
InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
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Patent
US06297401B1

Procedure details

The following procedure demonstrates the preparation of compound 1 with X=5−Cl, with comparable procedures being useful for obtaining related compounds having different X. A solution suspension of 10 g of 5-chlorosalicylic acid in 50 ml glacial acetic acid was cooled in an ice bath until the solvent began to freeze. The bath was exchanged to a room temperature water bath and 4.47 g of 90% fuming nitric acid (1:1 equivalent) in 3 ml glacial acetic acid was added dropwise. After addition was complete, the mixture was stirred for 150 minutes at room temperature (R. T.) in the water bath. It was then poured into 120 ml of ice. and water and stirred in an ice bath for 30 minutes. The precipitated solid was collected by filtration and air-dried overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.47 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:14]C1C=C(C(O)=O)C(O)=CC=1.O>C(O)(=O)C>[Cl:14][C:8]1[CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]([OH:1])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4.47 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ice
Quantity
120 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for obtaining
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath until the solvent
CUSTOM
Type
CUSTOM
Details
was exchanged to a room temperature
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(C(=O)O)=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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